molecular formula C12H15ClO3 B13944740 3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol CAS No. 63905-19-1

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol

Cat. No.: B13944740
CAS No.: 63905-19-1
M. Wt: 242.70 g/mol
InChI Key: BPICBJMTKZLFNL-UHFFFAOYSA-N
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Description

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol is an organic compound that features a chlorophenoxy group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol typically involves the reaction of 2-allyl-4-chlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol is unique due to its specific structural features, such as the presence of both allyl and chlorophenoxy groups. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

63905-19-1

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

3-(4-chloro-2-prop-2-enylphenoxy)propane-1,2-diol

InChI

InChI=1S/C12H15ClO3/c1-2-3-9-6-10(13)4-5-12(9)16-8-11(15)7-14/h2,4-6,11,14-15H,1,3,7-8H2

InChI Key

BPICBJMTKZLFNL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCC(CO)O

Origin of Product

United States

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